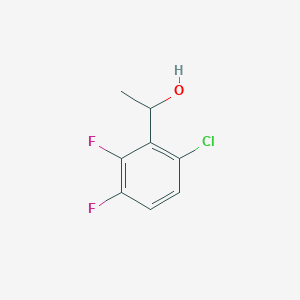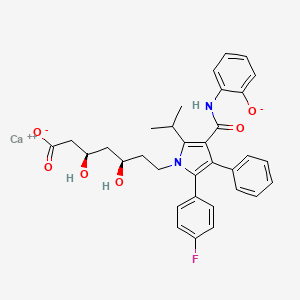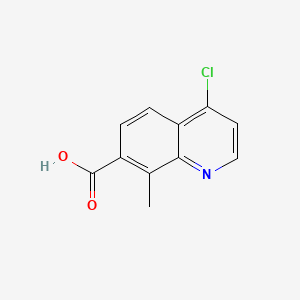![molecular formula C16H20F2N2O B14028363 3-Benzyl-5,5-difluoro-3,9-diazaspiro[5.5]undecan-10-one](/img/structure/B14028363.png)
3-Benzyl-5,5-difluoro-3,9-diazaspiro[5.5]undecan-10-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzyl-5,5-difluoro-3,9-diazaspiro[55]undecan-10-one is a complex organic compound characterized by its unique spirocyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-5,5-difluoro-3,9-diazaspiro[5.5]undecan-10-one typically involves multi-step organic reactions. The starting materials often include benzylamine and difluorocyclopropane derivatives. The key steps in the synthesis involve:
Formation of the spirocyclic core: This is achieved through a cyclization reaction, often under basic conditions.
Introduction of the difluoro groups: This step usually involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.
Final functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-Benzyl-5,5-difluoro-3,9-diazaspiro[5.5]undecan-10-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
3-Benzyl-5,5-difluoro-3,9-diazaspiro[5.5]undecan-10-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound, particularly in enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Benzyl-5,5-difluoro-3,9-diazaspiro[5.5]undecan-10-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as:
Inhibition of enzyme activity: By binding to the active site of enzymes, it can prevent substrate binding and subsequent catalytic activity.
Receptor modulation: It can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
類似化合物との比較
Similar Compounds
3-Benzyl-3,9-diazaspiro[5.5]undecane: Lacks the difluoro groups, which may affect its biological activity and chemical reactivity.
3,9-Diazaspiro[5.5]undecane derivatives: These compounds have different substituents, which can lead to variations in their properties and applications.
Uniqueness
3-Benzyl-5,5-difluoro-3,9-diazaspiro[5.5]undecan-10-one is unique due to the presence of both benzyl and difluoro groups, which confer distinct chemical and biological properties. These features make it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C16H20F2N2O |
|---|---|
分子量 |
294.34 g/mol |
IUPAC名 |
3-benzyl-5,5-difluoro-3,9-diazaspiro[5.5]undecan-10-one |
InChI |
InChI=1S/C16H20F2N2O/c17-16(18)12-20(11-13-4-2-1-3-5-13)9-7-15(16)6-8-19-14(21)10-15/h1-5H,6-12H2,(H,19,21) |
InChIキー |
OQNRWXFPZXJMCR-UHFFFAOYSA-N |
正規SMILES |
C1CNC(=O)CC12CCN(CC2(F)F)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


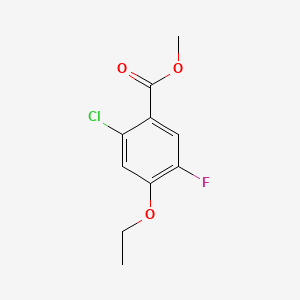
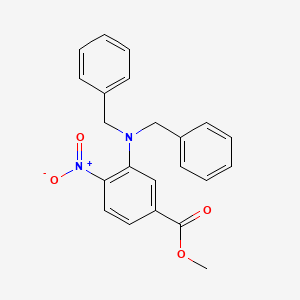
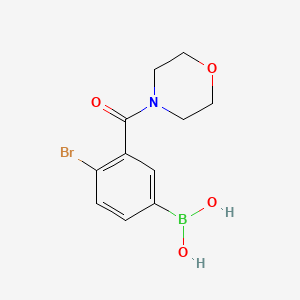

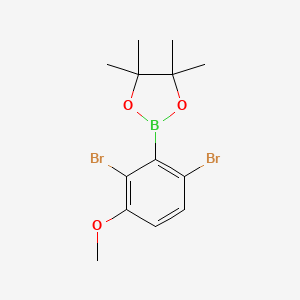

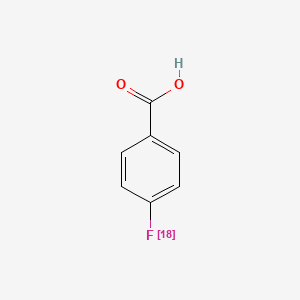
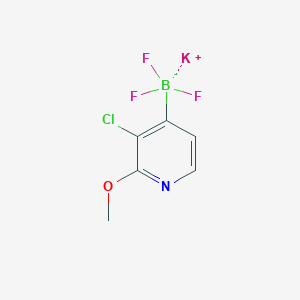

![4',4'''-(Oxybis(methylene))bis(([1,1'-biphenyl]-2-carbonitrile))](/img/structure/B14028335.png)
